molecular formula C22H19Br2NO3 B045343 trans-Deltamethrin) CAS No. 64363-96-8

trans-Deltamethrin)

Cat. No. B045343
CAS RN: 64363-96-8
M. Wt: 505.2 g/mol
InChI Key: OWZREIFADZCYQD-GGPKGHCWSA-N
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Description

Synthesis Analysis

The synthesis of deltamethrin and its metabolites involves complex chemical processes. For example, the synthesis of deltamethrin metabolites like 3-phenoxybenzoic acid and the corresponding alcohols involves specific chemical reactions with a high degree of specificity (Do-Cao-Thang et al., 1985). Another key intermediate in the synthesis of deltamethrin, 1R-cis-2,2-Dimethyl-3-(2,2-dibromovinyl)cyclopropane carboxylic acid, can be obtained through Wittig reaction or from bicyclic tribromo-lactone by reaction with zinc and acetic acid (G. H. Kulkarni & S. Toke, 1989).

Molecular Structure Analysis

Deltamethrin's effectiveness is attributed to its specific molecular structure, which allows for the isomerization that is critical to its insecticidal activity. Research has shown that natural water and sunlight can cause cis/trans isomerization of deltamethrin, producing various isomers with differing levels of activity against pests (R. Maguire, 1990).

Chemical Reactions and Properties

Deltamethrin undergoes various chemical reactions, including photochemical and chemical isomerization, which can affect its potency and toxicity. For instance, sunlight irradiation can lead to the production of both active and inactive isomers of deltamethrin, affecting its overall effectiveness (R. Maguire, 1990).

Scientific Research Applications

  • Environmental Safety and Use : Deltamethrin is used for crop, cattle, and human health protection. Extensive research has evaluated its safety for various stakeholders (Mestres & Mestres, 1992).

  • Toxicity Studies :

    • Aquatic Life : Deltamethrin showed significant toxicity in rainbow trout and caused genotoxic damage to erythrocytes in freshwater fish Channa punctata, indicating oxidative stress contribution to this damage (Ural & Sağlam, 2005); (Ansari et al., 2009).
    • Mammals and Humans : Studies have shown that deltamethrin can induce DNA damage in human peripheral blood leukocytes and has neurotoxic effects in mice, suggesting a central site of action (Villarini et al., 1998); (Staatz, Bloom & Lech, 1982).
  • Biomedical Research :

    • Gene Expression : Perinatal exposure to deltamethrin decreased mRNA expression of genes potentially disrupting normal adipogenesis and lipid and glucose metabolism (Armstrong et al., 2013).
    • Proteomic Investigations : Exposure to deltamethrin in Daphnia magna led to up- and down-regulation of proteins in various biological processes and molecular functions (Toumi et al., 2014).
  • Health Impact and Mitigation :

    • Organ-Specific Effects : Deltamethrin exposure caused induction of antioxidant enzymes in the kidney and liver, but depletion in gills of freshwater fish, Channa punctatus (Sayeed et al., 2003).
    • Cardiovascular and Neurological Effects : In zebrafish larvae, deltamethrin induced cardiovascular toxicity and anxiety-like behavior. Sodium tanshinone IIA sulfonate and melatonin were found to alleviate these effects (Li et al., 2019).
  • Protective Agents Against Toxicity :

Safety And Hazards

Deltamethrin is low in toxicity when it is touched or breathed in and is low to moderately toxic if eaten . It can cause vomiting, drooling, in-coordination, and muscle tremors if dogs and cats eat enough of it . It is toxic to aquatic life, particularly fish . Although generally considered safe to use around humans, it is still neurotoxic . It is an allergen and causes asthma in some people .

properties

IUPAC Name

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZREIFADZCYQD-GGPKGHCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10110063
Record name trans-Deltamethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10110063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Deltamethrin)

CAS RN

64363-96-8
Record name (S)-Cyano(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64363-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-Deltamethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10110063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
BD Hill, DL Johnson - Journal of Agricultural and Food Chemistry, 1987 - ACS Publications
… (1982) who recovered 8% [14C]-trans-deltamethrin from bean plants held outdoors for 4 days, but none from plants held in the dark. Alternative (3) does not seem likely, especially since …
Number of citations: 37 pubs.acs.org
S Mathew, NP Agnihotri - Pesticide Research Journal, 1997 - indianjournals.com
… The radiolabeled residues at the close of 30 d consisted of 21.5% cisdeltamethrin, 9.4% trans-deltamethrin, 26.3% metabolites, 33.2% conjugates and 9.5% bound residues. Only about …
Number of citations: 5 www.indianjournals.com
KM Erstfeld - Chemosphere, 1999 - Elsevier
… analysis of fathead minnows (Pimephales promelax) after 96 hours revealed that tissue residues contained parent compounds and metabolites ct-R-deltamethrin, trans-deltamethrin …
Number of citations: 86 www.sciencedirect.com
EFSA (European Food Safety Authority)… - EFSA …, 2022 - Wiley Online Library
… A lack of information on the toxicological profiles of the deltamethrin isomers (trans-deltamethrin and alpha-R-deltamethrin) was identified in previous EFSA assessments and has not …
Number of citations: 1 efsa.onlinelibrary.wiley.com
European Food Safety Authority (EFSA)… - EFSA …, 2018 - Wiley Online Library
… not require a modification of the existing MRLs for animal products, the previously identified uncertainties as regards the lack of information on the metabolism of trans-deltamethrin and …
Number of citations: 7 efsa.onlinelibrary.wiley.com
European Food Safety Authority (EFSA)… - EFSA …, 2022 - Wiley Online Library
… storage stability study with cis-deltamethrin, trans-deltamethrin and alpha-R-deltamethrin in … It can be concluded that, cis-deltamethrin and trans-deltamethrin were stable in maize grain …
Number of citations: 5 efsa.onlinelibrary.wiley.com
EFSA (European Food Safety Authority)… - EFSA …, 2020 - Wiley Online Library
… actual occurrence of residues of trans-deltamethrin and alpha-R-deltamethrin; … trans-deltamethrin and alpha-R-deltamethrin; Lack of information on the metabolism of trans-deltamethrin …
Number of citations: 4 efsa.onlinelibrary.wiley.com
CH CH - Chemistry, 1986 - publications.iarc.fr
… The commercial product, deltamethrin, contains only the former (cis) isomer; products containing the latter are known as trans-deltamethrin. Deltamethrin hàs an ~-cyanogroup on the 3-…
Number of citations: 5 publications.iarc.fr
LM Cole, JE Casida, LO Ruzo - Journal of Agricultural and Food …, 1982 - ACS Publications
… consist of the parent pyrethroids and various ester photoproducts, ie, significant amounts of deltamethrin and (lR,aS)-cts-cypermethrin from debromination and transdeltamethrin and -…
Number of citations: 30 pubs.acs.org
BD Hill, DJ Inaba, WA Charnetski - Journal of Agricultural and …, 1989 - ACS Publications
MATERIALS AND METHODS Field Studies. Experiments 1 and 2 were conducted within the same field located near Lethbridge, Alberta. The alfalfa (cv. Beaver) had beenseeded 3 …
Number of citations: 6 pubs.acs.org

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